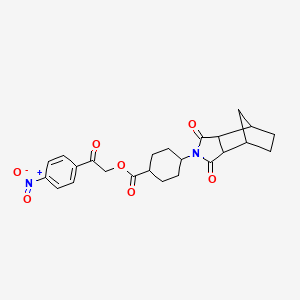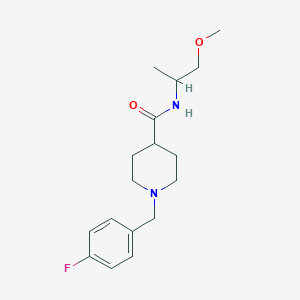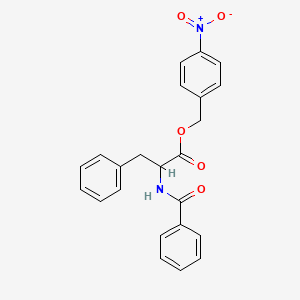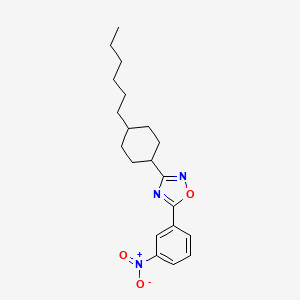
4-Bromo-3-fluoro-2,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2,6-diiodophenol is an organic compound with the molecular formula C6H2BrFI2O It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2,6-diiodophenol typically involves multi-step organic reactions. One common method includes the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, fluorination, and iodination reactions are carried out sequentially under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using suitable halogenating agents such as bromine, fluorine gas, and iodine. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-2,6-diiodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2,6-diiodophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and chemical reactions, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the iodine atoms.
2,6-Diiodophenol: Contains iodine atoms but lacks bromine and fluorine.
3-Fluoro-4-iodophenol: Contains fluorine and iodine but lacks bromine.
Uniqueness
4-Bromo-3-fluoro-2,6-diiodophenol is unique due to the presence of multiple halogen atoms, which impart distinct chemical reactivity and properties
Propriétés
Formule moléculaire |
C6H2BrFI2O |
|---|---|
Poids moléculaire |
442.79 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-2,6-diiodophenol |
InChI |
InChI=1S/C6H2BrFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H |
Clé InChI |
JPWUZTRTHPWRRD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)O)I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)
![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)

![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)


